molecular formula C5H7ClO2 B2807426 4-chloropent-4-enoic acid CAS No. 58435-01-1

4-chloropent-4-enoic acid

Cat. No.: B2807426
CAS No.: 58435-01-1
M. Wt: 134.56
InChI Key: JOQXGZWETVCGRZ-UHFFFAOYSA-N
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Description

4-chloropent-4-enoic acid is an organic compound with the molecular formula C5H7ClO2 It is a derivative of pentenoic acid, where a chlorine atom is substituted at the fourth carbon of the pentenoic acid chain

Mechanism of Action

Target of Action

The primary target of 4-Chloro-4-pentenoic acid is alanine racemase , an enzyme crucial to bacterial cell wall synthesis . This enzyme is unique to bacteria, providing D-alanine essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .

Mode of Action

4-Chloro-4-pentenoic acid acts as a mechanism-based inactivator of alanine racemase . The compound is processed by the enzyme as if it were a potential substrate. It leads to a diversion from the normal course of the reaction, resulting in the inactivation of the enzyme . The mechanism of inhibition involves enzyme-catalyzed halide elimination to form an allenic intermediate that partitions between reversible and irreversible covalent adducts .

Biochemical Pathways

The compound affects the aminoacyl-tRNA biosynthesis pathway, specifically the conversion of L-2-amino-4-chloro-4-pentenoic acid to 2-keto-4-pentenoic acid, ammonia, and chloride ion . This reaction is catalyzed by a dehalogenating enzyme obtained from the cells of Proteus mirabilis IFO 3849 .

Result of Action

The action of 4-Chloro-4-pentenoic acid results in the irreversible inactivation of alanine racemase, leading to a lethal event for the bacteria . This efficient inactivation disrupts the bacterial cell wall synthesis, thereby exerting its antibacterial effect .

Action Environment

The action of 4-Chloro-4-pentenoic acid can be influenced by various environmental factors. For instance, the presence of other bacteria that can metabolize the compound could potentially affect its efficacy

Biochemical Analysis

Biochemical Properties

It is known that pentenoic acids, from which 4-Chloro-4-pentenoic acid is derived, are technically mono-unsaturated fatty acids . This suggests that 4-Chloro-4-pentenoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner as other unsaturated fatty acids.

Cellular Effects

It has been suggested that 4-Chloro-4-pentenoic acid may have antibacterial activity against a considerable number of bacterial species . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may be involved in the dehalogenation and deamination of L-2-Amino-4-chloro-4-pentenoic acid . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been suggested that Proteus mirabilis could grow on L-2-Amino-4-chloro-4-pentenoic acid , suggesting that the effects of 4-Chloro-4-pentenoic acid may change over time in laboratory settings.

Metabolic Pathways

It is known that it is an endogenous metabolite , suggesting that it may interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloropent-4-enoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-pentenoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using a more scalable method. This involves the esterification of 4-pentenoic acid followed by chlorination. The esterification step uses an alcohol and an acid catalyst, while the chlorination step employs chlorine gas or another chlorinating agent. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-chloropent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloropent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research explores its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloropent-4-enoic acid is unique due to the presence of the chlorine atom at the fourth carbon, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its specific structure allows for targeted interactions in biological systems, making it a versatile compound in various fields of research .

Properties

IUPAC Name

4-chloropent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQXGZWETVCGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) and how does it affect bacteria?

A: L-ACP acts as a mechanism-based inactivator of the bacterial enzyme L-methionine γ-lyase []. This enzyme plays a crucial role in bacterial metabolism. L-ACP irreversibly binds to the enzyme, leading to its inactivation. The inactivation process involves the enzymatic removal of chloride from L-ACP, forming a reactive allene intermediate. This reactive intermediate then interacts with a cysteine residue at the enzyme's active site, forming a covalent bond and permanently disabling the enzyme [].

Q2: Are there any known cases of bacterial resistance to L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: While the research provided doesn't explicitly discuss resistance mechanisms, it does indicate that L-ACP effectively inhibits the growth of a wide range of bacterial strains in minimal media []. Further research is needed to determine if bacteria can develop resistance to L-ACP and what mechanisms might be involved.

Q3: What is the origin of L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: L-ACP was first discovered and isolated from the mushroom Amanita pseudoporphyria Hongo []. This discovery marked L-ACP as a novel natural amino acid with potential applications as an antibacterial agent.

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